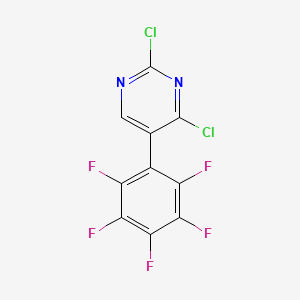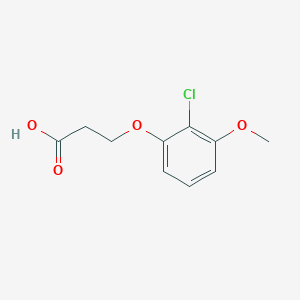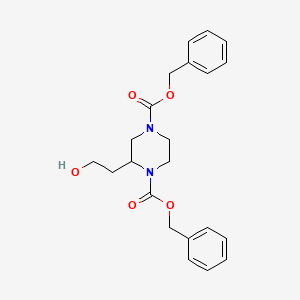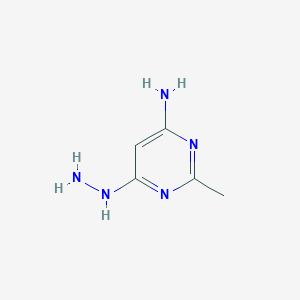
2,4-Dichloro-5-(perfluorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(perfluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a perfluorophenyl group at position 5. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(perfluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a perfluorophenyl reagent. One common method is the Suzuki coupling reaction, where 2,4-dichloropyrimidine is reacted with perfluorophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(perfluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used. The reactions are often carried out in an inert atmosphere with a base, such as potassium carbonate or cesium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2,4-Dichloro-5-(perfluorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4-Dichloro-5-(perfluorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific context.
類似化合物との比較
2,4-Dichloro-5-(perfluorophenyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluoropyrimidine: This compound has a fluorine atom instead of a perfluorophenyl group at position 5. It is used as a starting material for the synthesis of kinase inhibitors.
2,4-Dichloro-5-methylpyrimidine: This compound has a methyl group at position 5. It is used in the synthesis of various pharmaceuticals.
2,4,5-Trichloropyrimidine: This compound has an additional chlorine atom at position 5. It is used in the synthesis of herbicides and other agrochemicals.
The uniqueness of this compound lies in its perfluorophenyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it suitable for specific applications in research and industry.
特性
分子式 |
C10HCl2F5N2 |
|---|---|
分子量 |
315.02 g/mol |
IUPAC名 |
2,4-dichloro-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine |
InChI |
InChI=1S/C10HCl2F5N2/c11-9-2(1-18-10(12)19-9)3-4(13)6(15)8(17)7(16)5(3)14/h1H |
InChIキー |
FIGWZNFSRXWUCF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)

![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)

![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)


![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
